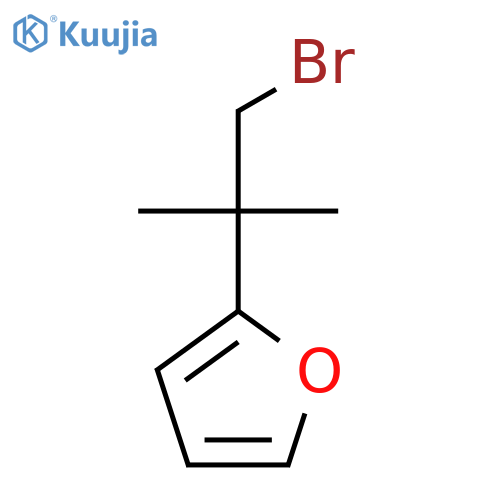Cas no 1531992-78-5 (2-(1-bromo-2-methylpropan-2-yl)furan)

1531992-78-5 structure
商品名:2-(1-bromo-2-methylpropan-2-yl)furan
2-(1-bromo-2-methylpropan-2-yl)furan 化学的及び物理的性質
名前と識別子
-
- 2-(1-bromo-2-methylpropan-2-yl)furan
- EN300-1914062
- 1531992-78-5
-
- インチ: 1S/C8H11BrO/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6H2,1-2H3
- InChIKey: OQCGSXYWOUSCKH-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 201.99933g/mol
- どういたいしつりょう: 201.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(1-bromo-2-methylpropan-2-yl)furan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914062-10.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 10g |
$6205.0 | 2023-05-23 | ||
| Enamine | EN300-1914062-0.5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-1.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 1g |
$1442.0 | 2023-05-23 | ||
| Enamine | EN300-1914062-0.25g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 5g |
$4184.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-1g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 1g |
$1442.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-0.05g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.05g |
$1212.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-5.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 5g |
$4184.0 | 2023-05-23 | ||
| Enamine | EN300-1914062-0.1g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1914062-2.5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 2.5g |
$2828.0 | 2023-09-17 |
2-(1-bromo-2-methylpropan-2-yl)furan 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
1531992-78-5 (2-(1-bromo-2-methylpropan-2-yl)furan) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
